![molecular formula C10H12ClIN2O2 B592160 tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate CAS No. 1622407-12-8](/img/structure/B592160.png)
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate
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Overview
Description
“tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1622407-12-8 . It has a molecular weight of 354.57 . The IUPAC name for this compound is tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate” is 1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) . The Canonical SMILES for this compound is CC©©OC(=O)NC1=C(C=CC(=N1)Cl)I .
Physical And Chemical Properties Analysis
“tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate” is a solid substance . It has a molecular weight of 354.57 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds .
Scientific Research Applications
Synthesis of N-Boc-protected anilines
tert-Butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate could potentially be used in similar reactions to synthesize other N-Boc-protected compounds.
Synthesis of Tetrasubstituted Pyrroles
tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Given the structural similarity, tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate could potentially be used in similar synthetic routes.
Anionic Polymerization
A study has reported the anionic polymerization of a tert-butyl-carboxylate-activated aziridine . The tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate, having a similar tert-butyl-carboxylate group, might also undergo anionic polymerization.
Synthesis of Polyethyleneimine
The same study also reported the deprotection of the polymerized product using trifluoroacetic acid to produce linear polyethyleneimine . This suggests that tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate could potentially be used in the synthesis of polyethyleneimine.
5. Activation of Aziridines in Anionic Polymerization The study suggests that carbonyl groups, such as BOC, can play a larger role in the activation of aziridines in anionic polymerization . This could be a potential application of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate.
Synthesis of Polyimines
The same study also suggests that carbonyl groups, such as BOC, can play a larger role in the synthesis of polyimines . This could be another potential application of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate.
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-(6-chloro-3-iodopyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOHMHNNCJPHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate |
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